2-Methoxyisonicotinohydrazide
Overview
Description
2-Methoxyisonicotinohydrazide is a chemical compound with the molecular formula C7H9N3O2 .
Synthesis Analysis
The synthesis routes of this compound are documented with experiment details and outcomes.Molecular Structure Analysis
The molecular structure of this compound is well-documented . The compound has a molecular weight of 167.17 g/mol . The IUPAC name for this compound is 2-methoxypyridine-4-carbohydrazide .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 167.17 g/mol, an XLogP3 of -0.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The compound also has an exact mass of 167.069476538 g/mol and a monoisotopic mass of 167.069476538 g/mol . Its topological polar surface area is 77.2 Ų, and it has a heavy atom count of 12 .Scientific Research Applications
Free Radical Stress in Cancer Treatment
2-Methoxyestradiol (2-ME) has been demonstrated to inhibit superoxide dismutase (SOD) and induce apoptosis in leukemia cells through a free radical-mediated mechanism. This study explored the relationship between cellular superoxide contents and the cytotoxic activity of 2-ME in primary leukemia cells, revealing that cellular generation of superoxide plays a significant role in the cytotoxic action of 2-ME. The results suggest the potential of using exogenous reactive oxygen species (ROS)-producing agents in combination with 2-ME to enhance antileukemia activity and overcome drug resistance (Zhou et al., 2003).
Inhibition of Tumor Growth and Angiogenesis
2-Methoxyestradiol (2ME2) has been identified as a novel antitumor and antiangiogenic agent. It inhibits tumor growth and angiogenesis at concentrations that disrupt tumor microtubules in vivo. Additionally, 2ME2 downregulates hypoxia-inducible factor-1 (HIF) at the posttranscriptional level and inhibits HIF-1-induced transcriptional activation of VEGF expression, establishing 2ME2 as a small molecule inhibitor of HIF-1 and providing insight into the mechanism of action of 2ME2 as an inhibitor of angiogenesis (Mabjeesh et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2-methoxypyridine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-6-4-5(2-3-9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNSUWDAHGNROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314074 | |
Record name | 2-Methoxyisonicotinohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19353-97-0 | |
Record name | 19353-97-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxyisonicotinohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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